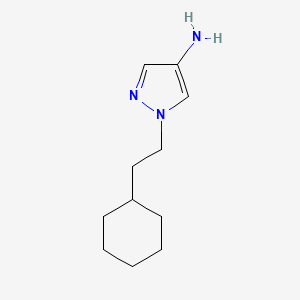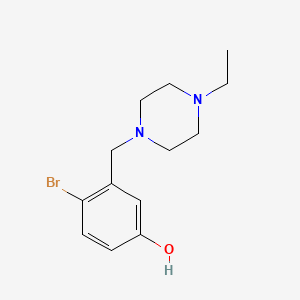![molecular formula C12H22N2O4 B12080935 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate CAS No. 25384-79-6](/img/structure/B12080935.png)
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is an organic compound with a complex structure that includes both carbamate and allyl functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate alcohol with phosgene or a phosgene substitute in the presence of a base to form the carbamate ester.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product. This can be done using standard esterification or amidation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The allyl group in 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Epoxides: From oxidation of the allyl group.
Amines: From reduction of the carbamate group.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for certain enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceuticals. The carbamate group is known for its ability to form stable, bioactive compounds, which can be used in drug development.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The allyl group can participate in various chemical reactions, modifying the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Carbamoyloxy)methyl]-2-methylhexyl allylcarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylbutyl allylcarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylpropyl allylcarbamate
Uniqueness
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is unique due to its specific structure, which combines the reactivity of the allyl group with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
25384-79-6 |
|---|---|
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H22N2O4/c1-4-6-12(3,8-17-10(13)15)9-18-11(16)14-7-5-2/h5H,2,4,6-9H2,1,3H3,(H2,13,15)(H,14,16) |
Clé InChI |
UDVZFCGWSYNODA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)N)COC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
